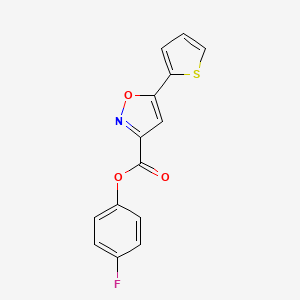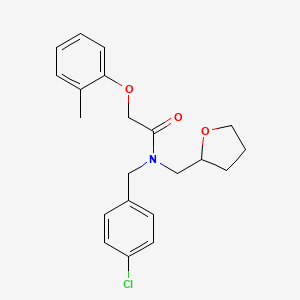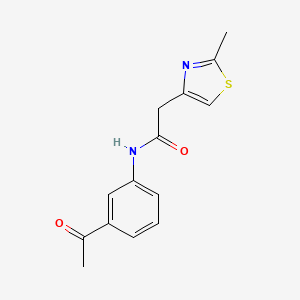![molecular formula C20H20ClN3O2 B14986572 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide](/img/structure/B14986572.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with 4-ethylphenylbutanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting intermediate is further treated with a base to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: Known for their antibacterial and antifungal activities.
5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: Studied for their antitubercular and anticancer properties.
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide stands out due to its unique combination of a chlorophenyl group and an ethylphenylbutanamide moiety, which may contribute to its distinct biological activities. Its specific structural features allow for unique interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C20H20ClN3O2 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-14-10-12-15(13-11-14)22-18(25)8-5-9-19-23-20(24-26-19)16-6-3-4-7-17(16)21/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Clé InChI |
KRBOADHPDAJIRC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B14986492.png)
![5-bromo-3-[4-(diethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14986505.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14986508.png)
![5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986516.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14986518.png)


![3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B14986527.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B14986533.png)
![2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986535.png)

![4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14986557.png)
![2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B14986565.png)

